

Performance comparison of C70 and C60 in perovskite solar cells

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Compound Name: Fullerene C70

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A Comparative Guide to C70 and C60 in Perovskite Solar Cells

Introduction

Fullerenes, particularly the buckminsterfullerenes C60 and C70, have become integral components in the advancement of perovskite solar cells (PSCs).^[1] Employed as electron transport layers (ETLs), they offer significant advantages over conventional metal oxide ETLs like TiO₂ and SnO₂.^[2] These benefits include eliminating the need for high-temperature processing and mitigating the hysteresis often observed in current-voltage measurements.^{[1][2]} Pristine fullerenes like C60 and C70 are especially attractive due to their intrinsically high electron mobility and conductivity, which allows for their direct application without complex and costly chemical modifications.^[2] This guide provides an objective comparison of the performance of C70 and C60 as ETLs in PSCs, supported by experimental data and detailed protocols.

Performance Comparison: C60 vs. C70

Experimental evidence consistently demonstrates that when used as a single-component ETL, C60 generally yields higher power conversion efficiencies (PCEs) than C70 in various device architectures.^[2] However, strategic combinations, such as C70/C60 bilayer structures, have been shown to achieve champion efficiencies by leveraging the unique properties of each fullerene.^{[3][4]}

Key Performance Metrics

The following table summarizes the photovoltaic performance of PSCs utilizing C60, C70, and their combinations as ETLs under different fabrication conditions and device structures.

ETL Material	Device Architecture	Deposition Method	VOC (V)	JSC (mA cm ⁻²)	Fill Factor (FF) (%)	PCE (%)	Reference
C60	Normal (n-i-p)	Thermal Evaporation	1.05	22.8	70	16.7	[2]
C70	Normal (n-i-p)	Thermal Evaporation	1.05	21.0	67	14.8	[2]
C60	Normal (n-i-p)	Spin Coating	1.05	22.5	66	15.7	[2]
C70	Normal (n-i-p)	Spin Coating	1.05	20.8	63	13.9	[2]
C60/C70 Mix (9:1)	Normal (n-i-p)	Spin Coating	1.06	22.7	70	16.7	[2]
C60/C70 Mix (Vac-dried)	Normal (n-i-p)	Spin Coating	1.03	24.3	73	18.0	[1] [2]
C60	Inverted (p-i-n)	Thermal Evaporation	1.156	24.69	81.80	23.34	[3]
C70/C60 Bilayer	Inverted (p-i-n)	Thermal Evaporation	1.153	25.12	84.63	24.51	[3] [4]
C70 Monoadduct	Inverted (p-i-n)	Solution Processed	-	-	-	14.0	[5]

Analysis of Performance Differences

- Superiority of C60 in Single-Layer ETLs: C60-based PSCs consistently outperform C70-based devices in both normal and inverted architectures. This is attributed to several factors:
 - Higher Electron Mobility: C60 possesses a significantly higher electron mobility ($8 \times 10^{-2} \text{ cm}^2/\text{V/s}$) compared to C70 ($2 \times 10^{-3} \text{ cm}^2/\text{V/s}$), leading to more efficient electron transport. [\[3\]](#)
 - Lower Absorption: C70 exhibits higher absorption in the visible spectrum (350–550 nm), which can reduce the number of photons reaching the perovskite active layer, thereby lowering the short-circuit current density (JSC). [\[2\]](#)[\[6\]](#)
 - Favorable Morphology and Interface: The smoother morphology of C60 films is believed to create a better interface with the perovskite layer, facilitating more efficient electron transfer and resulting in a higher fill factor (FF).
- The Advantage of C70 at the Interface: Despite its lower mobility, C70 has a stronger electron affinity than C60. [\[3\]](#) This property suggests that C70 can accept electrons more readily from the perovskite layer. [\[3\]](#) This enhanced electron extraction capability is the primary motivation for its use in advanced device engineering.
- Synergy in Bilayer and Mixed ETLs: The highest efficiencies are achieved when C60 and C70 are used in combination. [\[3\]](#)[\[4\]](#)
 - In a C70/C60 bilayer, an ultrathin C70 layer is placed directly on the perovskite. This layer capitalizes on C70's strong electron affinity to accelerate electron extraction and passivate interfacial defects. [\[3\]](#)[\[4\]](#) The subsequent thicker C60 layer then uses its high mobility to efficiently transport these electrons to the electrode. [\[3\]](#)[\[4\]](#) This synergistic approach enhances JSC and FF, leading to record efficiencies of over 24.5%. [\[3\]](#)[\[4\]](#)
 - In solution-processed mixed films, adding a small amount of C70 to a C60 solution reduces the crystallinity of the resulting film. [\[1\]](#) This lower crystallinity helps to overcome the limitations of highly crystalline solution-processed C60, leading to a PCE (16.7%) that rivals thermally evaporated C60 films. [\[1\]](#) Further treatment, such as vacuum-drying to remove residual solvents, can boost the efficiency to 18.0%. [\[1\]](#)

Experimental Protocols

The following are generalized methodologies for the fabrication of perovskite solar cells with fullerene-based ETLs, based on reported experiments.

Inverted (p-i-n) Device Fabrication with Thermally Evaporated Bilayer ETL

This protocol is adapted from a study achieving over 24% PCE with a C70/C60 bilayer.[\[3\]](#)

- **Substrate Preparation:** Indium tin oxide (ITO) coated glass substrates are cleaned and treated with UV-Ozone for 20 minutes.[\[7\]](#)
- **Hole Transport Layer (HTL) Deposition:** A NiOx nanoparticle ink is spin-coated onto the ITO, followed by annealing. A self-assembled monolayer (SAM), such as 2PACz, is then spin-coated on the NiOx film.[\[7\]](#)
- **Perovskite Layer Deposition:** A perovskite precursor solution (e.g., $\text{Cs}_{0.05}(\text{FA}_{0.95}\text{MA}_{0.05})_{0.95}\text{Pb}(\text{I}_{0.95}\text{Br}_{0.05})_3$) is spin-coated onto the HTL in a nitrogen-filled glove box.[\[3\]](#) During the spin-coating, an anti-solvent (e.g., diethyl ether) is dripped onto the substrate to induce crystallization. The film is then annealed at approximately 120°C.[\[3\]](#)[\[7\]](#)
- **Electron Transport Layer (ETL) Deposition:** The C70 and C60 layers are sequentially deposited via vacuum thermal evaporation to thicknesses of approximately 4 nm and 20 nm, respectively. For a control C60-only device, the C70 deposition step is skipped.[\[3\]](#)
- **Buffer Layer and Electrode Deposition:** A bathocuproine (BCP) buffer layer (~6 nm) and a silver (Ag) metal electrode (~100 nm) are deposited sequentially via thermal evaporation under high vacuum.[\[3\]](#)[\[7\]](#)

Normal (n-i-p) Device Fabrication with Solution-Processed Mixed ETL

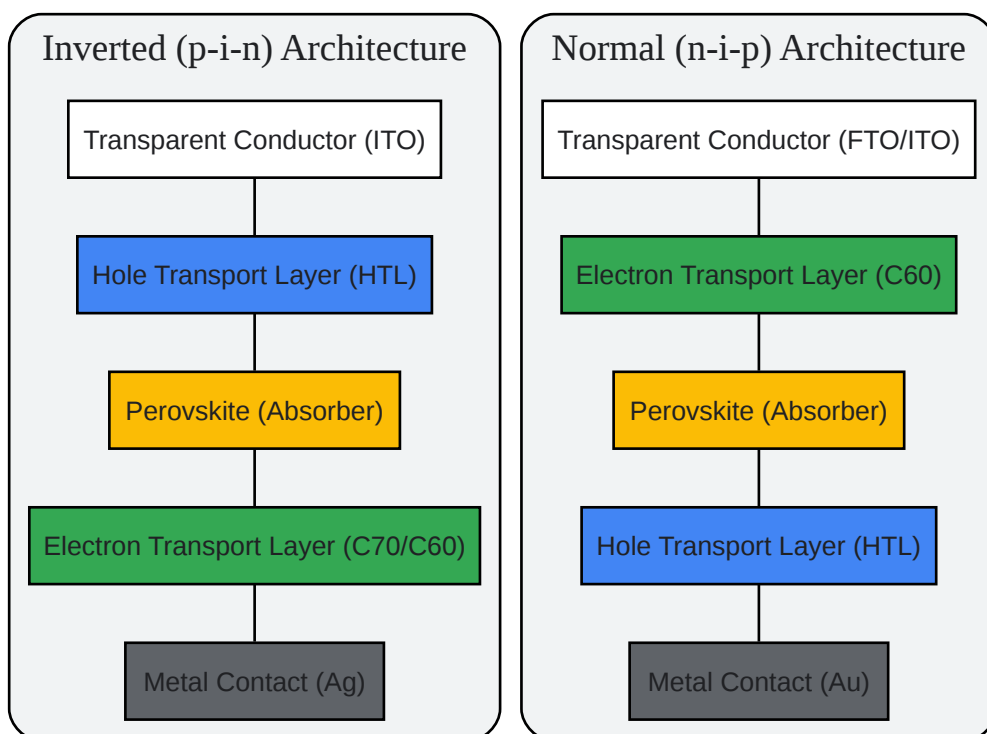
This protocol is based on a study that improved the performance of solution-processed fullerene ETLs.[\[2\]](#)

- **Fullerene ETL Deposition:** A mixed-fullerene solution (e.g., C60 and C70 in a 9:1 weight ratio dissolved in ODCB) is spin-coated onto the substrate (e.g., ITO).[2] For enhanced performance, the film can be subsequently vacuum-dried at 100°C.[2]
- **Perovskite Layer Deposition:** The perovskite precursor solution (e.g., MAPbI₃) is spin-coated onto the fullerene layer. An anti-solvent (e.g., diethyl ether) is dripped during the process. The film is then annealed at 100°C for 10 minutes.[2]
- **Hole Transport Layer (HTL) Deposition:** A solution of a hole-transporting material like spiro-MeOTAD is spin-coated onto the perovskite layer.[2]
- **Electrode Deposition:** A gold (Au) or silver (Ag) electrode is deposited via thermal evaporation to complete the device.

Visualizations

Device Architectures

The diagram below illustrates the two primary device architectures for perovskite solar cells discussed in this guide.

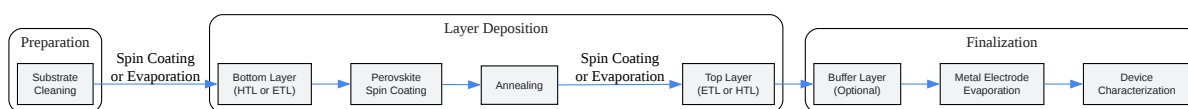


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Caption: Typical structures of inverted (p-i-n) and normal (n-i-p) perovskite solar cells.

Experimental Workflow

This diagram outlines the general fabrication process for a perovskite solar cell using a fullerene ETL.



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Caption: Generalized workflow for the fabrication and testing of perovskite solar cells.

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